3-Fluoro-5-iodo-2-methylbenzoic acid
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Overview
Description
3-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.03 g/mol . This compound is a derivative of benzoic acid, featuring fluorine, iodine, and methyl substituents on the benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-methylbenzoic acid, followed by selective fluorination and iodination . The reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the fluorine and iodine atoms.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodo-2-methylbenzoic acid may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .
Scientific Research Applications
3-Fluoro-5-iodo-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-2-methylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These substituents can influence the reactivity and selectivity of the compound in different pathways. For example, in coupling reactions, the iodine atom can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the iodine substituent.
2-Iodo-3-methylbenzoic acid: Similar but lacks the fluorine substituent.
5-Fluoro-2-methylbenzoic acid: Similar but lacks the iodine substituent.
Uniqueness
3-Fluoro-5-iodo-2-methylbenzoic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C8H6FIO2 |
---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
3-fluoro-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
InChI Key |
VPNWHVJAHLYLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)I)C(=O)O |
Origin of Product |
United States |
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